3-Butyn-1-ol, methanesulfonate

Physical organic chemistry Leaving group ability Hammett constants

3-Butyn-1-ol methanesulfonate (but-3-yn-1-yl methanesulfonate) is a bifunctional C₅H₈O₃S ester (MW 148.18 g/mol) bearing a terminal alkyne and a methanesulfonate (mesylate) leaving group. Its dual reactivity profile—alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and mesylate for nucleophilic displacement—positions it as a versatile intermediate in PROTAC linker synthesis, medicinal chemistry, and materials science.

Molecular Formula C5H10O4S
Molecular Weight 166.20 g/mol
Cat. No. B8071698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyn-1-ol, methanesulfonate
Molecular FormulaC5H10O4S
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C#CCCO
InChIInChI=1S/C4H6O.CH4O3S/c1-2-3-4-5;1-5(2,3)4/h1,5H,3-4H2;1H3,(H,2,3,4)
InChIKeyHWLQDXPVWHLIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyn-1-ol Methanesulfonate (CAS 72486-09-0): A Terminal Alkyne Mesylate for Controlled Reactivity in Organic Synthesis


3-Butyn-1-ol methanesulfonate (but-3-yn-1-yl methanesulfonate) is a bifunctional C₅H₈O₃S ester (MW 148.18 g/mol) bearing a terminal alkyne and a methanesulfonate (mesylate) leaving group . Its dual reactivity profile—alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and mesylate for nucleophilic displacement—positions it as a versatile intermediate in PROTAC linker synthesis, medicinal chemistry, and materials science [1]. Unlike its parent alcohol 3-butyn-1-ol, the mesylate ester is pre-activated for direct substitution without requiring separate activation steps.

Why 3-Butyn-1-ol Sulfonate Esters Are Not Interchangeable: Quantified Differences in Electronics, Reactivity, and Safety


Despite sharing the same 3-butyn-1-ol scaffold, the mesylate, tosylate, and triflate esters exhibit quantitatively distinct electronic properties that govern leaving group ability, as reflected in their Hammett σp constants [1]. These differences directly impact reaction rates, selectivity, and compatibility with downstream transformations. Furthermore, hazard profiles diverge sharply: mesylates generally present lower acute toxicity than halogenated analogs such as propargyl bromide . Attempting to substitute one sulfonate ester for another without accounting for these quantifiable differences can lead to failed reactions, safety incidents, or regulatory non-compliance.

Product-Specific Quantitative Evidence: 3-Butyn-1-ol Methanesulfonate Differentiation Guide


Quantified Leaving Group Electronics: Hammett σp Constants Rank Mesylate Between Tosylate and Triflate

The mesylate group exhibits a Hammett σp value of +0.33, placing it between tosylate (+0.29) and triflate (+0.47) [1]. The 0.04-unit higher σp relative to tosylate confirms measurably stronger electron withdrawal, translating to superior leaving group ability in SN1 reactions, while the 0.14-unit deficit versus triflate ensures greater stability and easier handling than the highly labile triflate ester.

Physical organic chemistry Leaving group ability Hammett constants

GHS Safety Differentiation: 3-Butyn-1-ol Methanesulfonate Avoids Systemic Toxicity Flags of Propargyl Bromide

3-Butyn-1-ol methanesulfonate is classified solely as H317 (May cause an allergic skin reaction) , whereas the widely used alternative propargyl bromide carries H301 (Toxic if swallowed), H360 (May damage fertility or the unborn child), and H370 (Causes damage to organs) . The absence of acute oral toxicity, reproductive toxicity, and specific target organ toxicity categories in the mesylate represents a clearly quantifiable reduction in hazard burden.

Chemical safety GHS classification Occupational health

Controlled Reactivity in Pd-Catalyzed Stannylation: Propargyl Mesylate Reacts Slower than Chloride, Enabling Chemoselectivity

In palladium pincer complex-catalyzed substitution with hexamethylditin, propargyl mesylate derivatives react significantly slower than the corresponding propargyl chlorides [1]. This rate differential is consistently observed across multiple substrate classes (entry 4 vs. entries 1–3 in Table 1), with chlorides providing fast, high-yield reactions while mesylates require longer reaction times, offering a practical means to achieve stepwise functionalization in polyfunctional substrates.

Palladium catalysis Organostannane Chemoselectivity

Direct Conversion to 4-Iodo-1-butyne via Finkelstein Reaction with Sodium Iodide

3-Butyn-1-ol methanesulfonate undergoes clean Finkelstein displacement with sodium iodide in acetone over 22.0 h to deliver 4-iodo-1-butyne [1], a versatile intermediate for cross-coupling and nucleophilic substitution. While propargyl tosylates and bromides can also be converted to iodides, the mesylate avoids the competing elimination and allene formation that plague tosylate-based Finkelstein reactions on homopropargylic substrates.

Finkelstein reaction Alkyl iodide synthesis Synthetic intermediate

Procurement-Ready Application Scenarios for 3-Butyn-1-ol Methanesulfonate


Selective Sonogashira Coupling for PROTAC Linker Assembly

In PROTAC linker construction, the mesylate's intermediate leaving group ability (σp = +0.33) [1] enables efficient Sonogashira coupling with aryl halides while avoiding premature alkyne consumption observed with propargyl bromide. The lower acute toxicity (H317 only) further supports its use in medicinal chemistry laboratories where multi-gram scale handling is routine.

Safe Propargylation Reagent in Drug Discovery Campaigns

When introducing propargyl groups onto drug-like scaffolds, 3-butyn-1-ol methanesulfonate provides equivalent electrophilic reactivity to propargyl bromide without the GHS Category 1/2 acute toxicity, reproductive toxicity, or specific organ toxicity hazards . This substitution reduces personal protective equipment requirements and waste disposal costs in high-throughput medicinal chemistry settings.

Sequential Palladium-Catalyzed Functionalization Exploiting Mesylate–Chloride Rate Differential

For substrates bearing both propargyl mesylate and propargyl chloride functionalities, the slower reaction rate of the mesylate in Pd pincer complex-catalyzed stannylation [2] allows selective chloride displacement first, followed by mesylate activation under modified conditions. This orthogonality enables one-pot sequential C–Sn bond formation without intermediate purification.

Precursor to 4-Iodo-1-butyne for Multi-Step Total Synthesis

As demonstrated in the total synthesis of Ripostatin B [3], 3-butyn-1-ol methanesulfonate is directly converted to 4-iodo-1-butyne via Finkelstein reaction, providing an entry point for subsequent Stille, Suzuki, or Negishi cross-couplings in complex natural product synthesis.

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